molecular formula C4H2O2S2 B1175236 Hox 1.7 protein GPK5 CAS No. 144058-41-3

Hox 1.7 protein GPK5

Cat. No.: B1175236
CAS No.: 144058-41-3
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Description

The Hox 1.7 protein GPK5 is a transcription factor belonging to the evolutionarily conserved Hox gene family, which specifies regional identities along the anterior-posterior body axis during embryonic development of bilaterian organisms . This specific protein isoform is encoded by an alternatively spliced transcript of the Hox-1.7 gene, demonstrating how alternative splicing mechanisms can generate different protein products from a single gene to expand functional diversity . Hox proteins like GPK5 bind DNA through a characteristic 60-amino-acid homeodomain, and they regulate hundreds of downstream target genes to ensure correct anatomical structures form in their proper locations . A key challenge in Hox biology is that different Hox proteins show similar DNA-binding specificity in vitro, yet they specify distinct segmental identities in vivo. Recent research highlights that chromatin accessibility is a critical factor governing the selective genomic targeting of Hox proteins, with different Hox family members exhibiting distinct propensities to bind open or less accessible chromatin regions . The study of specific isoforms such as this compound is therefore crucial for researchers investigating the fundamental mechanisms of developmental biology, including transcriptional regulation, gene regulatory networks, and the role of alternative splicing in generating functional specificity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144058-41-3

Molecular Formula

C4H2O2S2

Synonyms

Hox 1.7 protein GPK5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hox Proteins and Related Compounds

Table 1: Structural and Functional Comparison of GPK5 with Other Hox Proteins

Feature Hox 1.7 GPK5 (Guinea Pig) Hoxa7 (Mouse/Human) Ultrabithorax (Ubx, Drosophila) HOXC5 (Human)
Species Guinea Pig Mouse/Human Drosophila melanogaster Human
Homeodomain Conserved with murine Hox-1.7 Highly conserved across vertebrates Divergent in arthropods 60% identity with GPK5
Cofactor Dependence Unknown (putative splice variants may alter interactions) Requires PBX/MEIS cofactors Binds Homothorax (Hth) in wings; cofactor-independent in halteres Interacts with PBX
Target Genes Uncharacterized Wnt, FGF pathways spalt (sal), Distal-less CDX1, HOX clusters
Tissue Expression Adult kidney Embryonic CNS, limbs Thoracic segments (T3 legs/wings) Prostate, hematopoietic
Regulatory Mechanism Alternative splicing Chromatin accessibility Tissue-specific enhancer binding DNA methylation

Key Comparative Insights

Structural Conservation vs. Divergence:

  • GPK5’s homeodomain is identical to murine Hox-1.7, but its upstream sequence diverges, likely due to alternative splicing . In contrast, Drosophila Ubx exhibits a divergent homeodomain optimized for binding arthropod-specific targets like sal .
  • HOXC5, a human homolog, shares partial homeodomain homology (60%) with GPK5 but associates with distinct cofactors (e.g., PBX) and targets oncogenic pathways .

Cofactor Interactions: While many Hox proteins (e.g., Hoxa7) require cofactors like PBX/MEIS for DNA binding specificity , Ubx can repress targets like sal in Drosophila halteres through multiple monomeric binding sites without Exd/Hth . GPK5’s cofactor requirements remain unstudied but may depend on splice isoforms.

Tissue-Specific Roles: GPK5 is expressed in adult guinea pig kidneys, a novel site compared to the embryonic CNS/limb expression of Hoxa7 . Ubx, however, regulates segment-specific appendages in flies, highlighting evolutionary diversification .

Regulatory Mechanisms:

  • GPK5’s alternative splicing contrasts with epigenetic regulation seen in HOXC5 (methylation in cancer ) or chromatin accessibility-driven targeting in Ubx .

Contradictions and Unresolved Questions

  • Cofactor Independence: demonstrates Ubx’s ability to regulate targets without Exd/Hth, challenging the paradigm that Hox proteins universally require cofactors . Whether GPK5 exhibits similar autonomy remains unknown.
  • Functional Conservation: Despite structural homology, GPK5’s renal expression diverges from the embryonic roles of most Hox proteins, suggesting neofunctionalization or lineage-specific adaptations .

Q & A

Q. What experimental methods are recommended for identifying genomic binding sites of Hox 1.7 protein GPK5?

To map binding sites, use chromatin immunoprecipitation followed by sequencing (ChIP-seq) or microarray (ChIP-array). Key steps include:

  • Crosslinking DNA-protein complexes in target tissues (e.g., imaginal discs in Drosophila).
  • Immunoprecipitation with anti-GPK5 antibodies.
  • Sequencing enriched DNA fragments and aligning to reference genomes.
  • Validate binding peaks using independent assays like electrophoretic mobility shift assays (EMSAs) . Example workflow: In Drosophila, Ubx binding was confirmed by overlapping ChIP-array data with differential gene expression profiles in haltere discs .

Q. How can researchers determine if this compound directly regulates a target gene?

Combine binding data (ChIP-seq/array) with functional assays:

  • Knockdown/knockout experiments : Use RNAi or CRISPR to suppress GPK5 and measure downstream gene expression (qRT-PCR, RNA-seq).
  • Luciferase reporter assays : Clone putative regulatory regions into luciferase vectors and test GPK5-dependent activity .
  • Co-expression analysis : Overlap GPK5-bound genes with tissue-specific transcriptomes (e.g., wing vs. haltere discs) .

Q. What bioinformatics tools are used to analyze Hox protein binding motifs?

  • MEME Suite : Identify enriched DNA motifs in ChIP-seq peaks.
  • JASPAR : Compare motifs against known transcription factor binding profiles.
  • DAVID/Gene Ontology : Functional enrichment analysis of target genes (e.g., developmental pathways, signaling cascades) .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo Hox binding specificity be resolved?

The "Hox specificity paradox" arises because in vitro binding assays often show overlapping sequences, while in vivo contexts yield distinct targets. Strategies include:

  • Integrate structural biology : Use X-ray crystallography or Cryo-EM to study GPK5-DNA-cofactor complexes. For example, DNA shape recognition (minor groove topology) can explain specificity differences .
  • Cofactor dependency assays : Test GPK5 binding in the presence/absence of cofactors like Homothorax (Hth) or Exd using bimolecular fluorescence complementation (BiFC) .
  • Chromatin accessibility profiling : Use ATAC-seq to assess if binding discrepancies correlate with open chromatin regions .

Q. What experimental designs address the functional redundancy of Hox protein domains (e.g., hexapeptide vs. UBD)?

  • Domain deletion mutants : Generate GPK5 variants lacking specific domains (e.g., hexapeptide motif) and compare transcriptional activity in reporter assays.
  • Combinatorial mutagenesis : Test pairwise domain interactions (e.g., HX and UBD) using BiFC to assess functional compensation .
  • Tissue-specific rescue experiments : Express domain mutants in GPK5-null backgrounds (e.g., Drosophila mutants) and quantify developmental defects .

Q. How should researchers model the regulatory networks of this compound in diverse tissues?

  • Multi-omics integration : Combine ChIP-seq, RNA-seq, and proteomics data to build gene regulatory networks (GRNs). Tools like Cytoscape or STRING can visualize interactions.
  • Single-cell sequencing : Resolve tissue-specific GPK5 targets in heterogeneous cell populations (e.g., larval vs. adult tissues).
  • Cross-species comparisons : Compare GPK5 binding sites in orthologous genes across taxa to identify conserved regulatory modules .

Methodological Guidelines

Q. What criteria ensure reproducibility in Hox protein experiments?

  • Standardized protocols : Document antibody validation (e.g., knockout controls for ChIP) and experimental conditions (e.g., fixation time).
  • Replicate sampling : Include ≥3 biological replicates for sequencing assays.
  • Data transparency : Deposit raw data in public repositories (e.g., GEO, SRA) and share analysis scripts via GitHub .

Q. How can chromatin accessibility influence this compound target selection?

Chromatin state dictates binding efficiency:

  • ATAC-seq or DNase-seq : Profile open chromatin regions in target tissues.
  • Histone modification ChIP : Correlate GPK5 peaks with active (H3K27ac) or repressive (H3K27me3) marks.
  • CRISPR-based perturbations : Knock out chromatin remodelers (e.g., Polycomb) and assess GPK5 binding shifts .

Data Contradiction Analysis

Q. How to reconcile discrepancies between GPK5 binding data and phenotypic outcomes?

  • False-positive filtering : Remove peaks overlapping repetitive elements or artifact-prone regions.
  • Functional validation : Test top candidates in loss-of-function models (e.g., CRISPR knockouts).
  • Context-dependent analysis : Consider tissue-specific cofactors or post-translational modifications affecting GPK5 activity .

Q. What frameworks guide hypothesis generation for Hox protein studies?

Use research question frameworks like PICO :

  • Population : Specific tissue or developmental stage (e.g., Drosophila haltere disc).
  • Intervention : GPK5 knockdown or overexpression.
  • Comparison : Wild-type vs. mutant phenotypes.
  • Outcome : Changes in gene expression or morphology.
    Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. Table 1. Comparison of Techniques for Studying this compound

TechniqueApplicationStrengthsLimitationsKey Citations
ChIP-seqGenome-wide binding site mappingHigh resolution, genome-scaleRequires high-quality antibodies
BiFCProtein-cofactor interactionsVisualizes interactions in vivoLow throughput
CRISPR-Cas9Functional validationPrecise gene editingOff-target effects
ATAC-seqChromatin accessibility profilingIdentifies open regulatory regionsDoes not confirm functionality

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